Acetic acid, fluoro(phenylseleno)-, ethyl ester
Description
The phenylseleno moiety introduces unique reactivity due to selenium's polarizability and nucleophilic properties, distinguishing it from sulfur or oxygen analogs. This compound is likely synthesized via esterification of (phenylseleno)acetic acid derivatives, as evidenced by the preparation of (phenylseleno)acetyl chloride intermediates . Potential applications include use in organic synthesis as a selenylation agent or in medicinal chemistry, given selenium's role in redox biology.
Properties
CAS No. |
142753-36-4 |
|---|---|
Molecular Formula |
C10H11FO2Se |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-phenylselanylacetate |
InChI |
InChI=1S/C10H11FO2Se/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
FZYBWMXKVXJXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Fluorinated Phenylselenoacetic Acid
A two-step approach involves first preparing fluoro(phenylseleno)acetic acid, followed by esterification with ethanol.
Step 1: Selenylation of Fluoroacetic Acid
Phenylselenol (PhSeH) reacts with α-fluoroacetic acid derivatives under basic conditions. For example:
$$ \text{PhSeH} + \text{FCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{PhSeCH}_2\text{COF} $$
This method mirrors the selenylation strategies used in synthesizing phenylselenoacetates.
Step 2: Esterification with Ethanol
The resultant acid is esterified using ethanol in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA):
$$ \text{PhSeCH}2\text{COF} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{PhSeCH}2\text{COOEt} + \text{HF} $$
Yields for analogous esterifications typically range from 70–85% under reflux conditions.
Fluorination of Phenylselenoacetic Acid Ethyl Ester
Electrophilic Fluorination
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at the α-position of phenylselenoacetic acid ethyl ester:
$$ \text{PhSeCH}2\text{COOEt} + \text{Selectfluor} \xrightarrow{\text{CH}3\text{CN}} \text{PhSeCF}_2\text{COOEt} $$
Reaction conditions (e.g., 0–25°C, 12–24 h) and catalysts (e.g., KF/18-crown-6) are critical for regioselectivity.
Metal-Mediated Fluorination
Copper or palladium catalysts facilitate fluorination using AgF or CsF. For example:
$$ \text{PhSeCH}2\text{COOEt} + \text{AgF} \xrightarrow{\text{CuI, DMF}} \text{PhSeCF}2\text{COOEt} $$
This method is adapted from diazotization-fluorination protocols for aryl acetic acids.
Selenylation of Fluoroacetate Esters
Nucleophilic Substitution
Ethyl α-fluoroacetate reacts with phenylselenol or its sodium salt (PhSeNa) in polar aprotic solvents (e.g., DMF, THF):
$$ \text{FCH}2\text{COOEt} + \text{PhSeNa} \rightarrow \text{PhSeCH}2\text{COOEt} + \text{NaF} $$
Yields depend on reaction temperature (50–80°C) and stoichiometric ratios.
Radical Selenylation
Under photochemical or initiator-driven conditions, ethyl fluoroacetate reacts with diphenyl diselenide (PhSeSePh):
$$ \text{FCH}2\text{COOEt} + \text{PhSeSePh} \xrightarrow{\text{AIBN, hv}} 2 \, \text{PhSeCH}2\text{COOEt} $$
This method avoids strong bases but requires careful control of radical intermediates.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Esterification | PhSeH, FCH₂COCl, H₂SO₄ | Reflux, 6–8 h | 70–85% | Simple two-step process | Handling toxic PhSeH |
| Electrophilic Fluorination | Selectfluor®, CH₃CN | 25°C, 24 h | 60–75% | High regioselectivity | Costly fluorinating agents |
| Metal-Mediated Fluorination | AgF, CuI, DMF | 80°C, 12 h | 65–80% | Compatible with diverse substrates | Requires inert atmosphere |
| Radical Selenylation | PhSeSePh, AIBN, hv | RT, 48 h | 50–65% | No strong bases | Low yields, side reactions |
Optimization Strategies
Solvent Selection
Catalysts
Chemical Reactions Analysis
Types of Reactions
Acetic acid, fluoro(phenylseleno)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Fluoro-reduced products.
Substitution: Amides and alcohol derivatives.
Scientific Research Applications
Acetic acid, fluoro(phenylseleno)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluoro and phenylseleno groups into molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, fluoro(phenylseleno)-, ethyl ester involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of acetic acid, fluoro(phenylseleno)-, ethyl ester with analogous esters:
Key Observations:
- Selenium vs. Fluorine/Sulfur Analogs: The phenylseleno group increases molecular weight (~253 g/mol) compared to ethyl difluoro(phenyl)acetate (212 g/mol) and benzyl acetate (150 g/mol).
- Fluorine Impact : Fluorine substitution (e.g., in ethyl difluoro(phenyl)acetate) enhances metabolic stability and lipophilicity, traits valuable in pharmaceuticals . However, the target compound’s fluorine may synergize with selenium for unique electronic effects.
- Biological Activity: Ethyl (3-fluoro-4-methoxyphenyl)acetate has demonstrated antimicrobial activity in related studies, suggesting that fluorine and methoxy groups enhance bioactivity . The phenylseleno variant’s biological profile remains unexplored but warrants investigation.
Biological Activity
Acetic acid, fluoro(phenylseleno)-, ethyl ester (CAS Number: 459-72-3) is a compound that combines acetic acid with a fluoro group and a phenylselenol moiety. This compound has garnered attention in various fields due to its potential biological activities, including antiviral and cytotoxic properties.
- Chemical Formula : C₈H₉FSeO₂
- Molecular Weight : 232.19 g/mol
- IUPAC Name : Ethyl 2-fluoro-2-(phenylseleno)acetate
- Other Names : Ethyl fluoro(phenylseleno)acetate
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential applications in medicine and pharmacology.
Antiviral Activity
Research indicates that compounds containing selenium have shown promising antiviral properties. For instance, selenium-containing compounds have been studied for their efficacy against various viruses, including HIV and hepatitis viruses. The incorporation of selenium into the structure of acetic acid derivatives may enhance its antiviral activity through mechanisms such as:
- Inhibition of viral replication
- Modulation of immune responses
Cytotoxicity
Cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies have shown that compounds with phenylselenol groups possess significant cytotoxicity against tumor cells. The proposed mechanisms include:
- Induction of apoptosis in cancer cells
- Disruption of cellular redox balance leading to oxidative stress
Case Studies and Research Findings
- Antiviral Studies :
- Cytotoxicity Assessments :
- Mechanistic Insights :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₈H₉FSeO₂ |
| Molecular Weight | 232.19 g/mol |
| CAS Number | 459-72-3 |
| Antiviral Activity | Positive |
| Cytotoxicity (IC50) | Varies by cell line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
